molecular formula C11H9N3OS B13929101 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one

2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one

Cat. No.: B13929101
M. Wt: 231.28 g/mol
InChI Key: DRAAFLKSWSNMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one is a heterocyclic compound that features a unique fusion of imidazole and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include modulation of signal transduction pathways and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl imidazo[1,2-d]-1,2,4-thiadiazole-3(2H)-one stands out due to its unique fusion of imidazole and thiadiazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

2-benzylimidazo[1,2-d][1,2,4]thiadiazol-3-one

InChI

InChI=1S/C11H9N3OS/c15-11-13-7-6-12-10(13)16-14(11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

DRAAFLKSWSNMAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)N3C=CN=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.